N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-5-carboxamide
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Overview
Description
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-5-carboxamide is a useful research compound. Its molecular formula is C12H14N4O4 and its molecular weight is 278.268. The purity is usually 95%.
The exact mass of the compound N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis of Tetrazolyl Pyrazole Amides
This research discusses the efficient synthesis of tetrazole pyrazole amides using microwave-assisted methods. These compounds, including derivatives like the one , have shown a range of activities including bactericidal, pesticidal, herbicidal, and antimicrobial activities. This method offers advantages in terms of reaction speed and efficiency, suggesting potential for rapid synthesis of related compounds for further research applications (Jun Hu et al., 2011).
Antimycobacterial Activity of Substituted Isosteres
Research on pyridines and pyrazines substituted with oxadiazole rings has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. These studies highlight the potential of oxadiazole derivatives in developing new antimicrobial agents, which could extend to the exploration of the specified compound for similar applications (M. Gezginci et al., 1998).
Synthesis and Evaluation of Antimicrobial Activity of New Derivatives
The synthesis and antimicrobial activity evaluation of various carboxamide derivatives, including those with pyran and oxadiazole groups, have been reported. These compounds exhibit promising antibacterial and antifungal activities, which might suggest potential research applications for the compound in developing new antimicrobial agents (M. Aytemi̇r et al., 2003).
Synthesis of Isoxazole-5-Carboxamides
Research into the synthesis of isoxazole-5-carboxamides and related structures has been conducted, focusing on developing compounds with potential biological activities. The methodologies and structures described could provide a foundation for further exploration of similar compounds, including the specific isoxazole-5-carboxamide derivative mentioned, for various scientific applications (M. Martins et al., 2002).
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They are often used as an important pharmacophore to create novel drug molecules .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to exhibit antibacterial, antifungal, and nematocidal activities .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c17-12(9-1-4-14-19-9)13-7-10-15-11(16-20-10)8-2-5-18-6-3-8/h1,4,8H,2-3,5-7H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSNHLTWSUYPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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